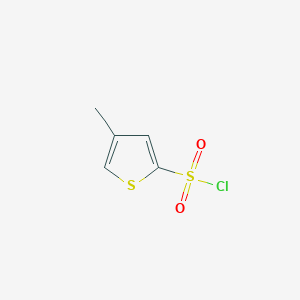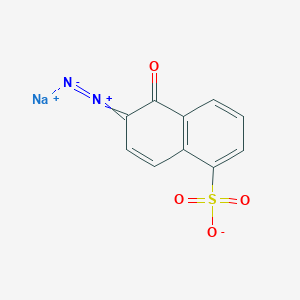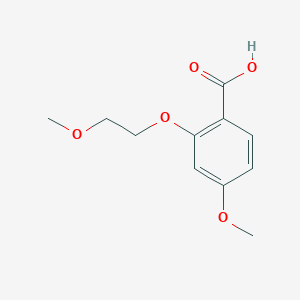
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Mecanismo De Acción
Target of Action
Similar compounds such as chloroacetanilides are known to target theCTLA-4 pathway . CTLA-4 is a member of a family of immunoglobulin-related receptors that are responsible for various aspects of T-cell immune regulation .
Mode of Action
Chloroacetanilides, a related class of compounds, are known to inhibitelongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes , which are part of the gibberellin pathway . This suggests that 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine might interact with its targets in a similar manner.
Biochemical Pathways
The inhibition of thegibberellin pathway is a common effect of chloroacetanilides . This pathway is crucial for plant growth and development, suggesting that this compound might have similar effects.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound reacts vigorously with water to generate gaseous HCl . This suggests that the presence of water could influence the compound’s stability and its ability to interact with its targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be replaced by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a building block in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of antimicrobial and anticancer drugs.
Materials Science: The compound is used in the synthesis of polymers and resins with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound and its derivatives are used as probes to study various biological processes, including enzyme activity and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloroacetyl)morpholine: This compound is structurally similar but contains a morpholine ring instead of a benzoxazine ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring and is used in similar applications, such as antimicrobial and anticancer research.
Uniqueness
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure, which imparts specific chemical and physical properties. This structure allows for the formation of stable polymers and resins with desirable characteristics, making it valuable in materials science. Additionally, its potential as a building block for pharmaceutical agents sets it apart from other similar compounds.
Propiedades
IUPAC Name |
2-chloro-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXQYTQBUEMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544873 |
Source


|
| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22178-82-1 |
Source


|
| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)


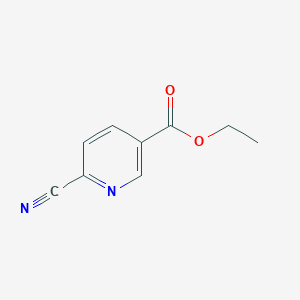

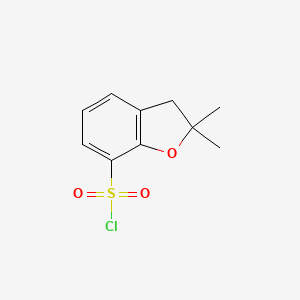
![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)
